4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol
Overview
Description
FAAH-IN-2, also known as O-Desmorpholinopropyl Gefitinib, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme responsible for the hydrolysis of endogenous cannabinoids, such as anandamide, which play a crucial role in various physiological processes. By inhibiting FAAH, FAAH-IN-2 increases the levels of these cannabinoids, thereby modulating their effects on the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FAAH-IN-2 involves multiple steps, starting from the appropriate precursors. The key steps include:
Formation of the core structure: This involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-chloropropylamine to form the intermediate.
Substitution Reaction: The intermediate undergoes a substitution reaction with 4-fluoroaniline to yield the final product, FAAH-IN-2.
Industrial Production Methods: Industrial production of FAAH-IN-2 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Batch Processing: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: FAAH-IN-2 primarily undergoes substitution reactions due to the presence of reactive functional groups such as chloro and fluoro groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as 4-fluoroaniline and 3-chloropropylamine are commonly used.
Reaction Conditions: These reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions.
Major Products: The major product formed from these reactions is FAAH-IN-2 itself, with high specificity and yield.
Scientific Research Applications
FAAH-IN-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of FAAH and its effects on endocannabinoid levels.
Biology: Helps in understanding the role of endocannabinoids in various physiological processes, including pain modulation, inflammation, and neuroprotection.
Medicine: Potential therapeutic applications in treating conditions such as chronic pain, anxiety, depression, and neurodegenerative diseases like Alzheimer’s and Parkinson’s
Industry: Utilized in the development of new drugs targeting the endocannabinoid system.
Mechanism of Action
FAAH-IN-2 exerts its effects by inhibiting the enzyme fatty acid amide hydrolase (FAAH). This inhibition prevents the hydrolysis of endocannabinoids, leading to increased levels of these compounds in the body. The elevated levels of endocannabinoids interact with cannabinoid receptors (CB1 and CB2) and other receptors such as GPR55, peroxisome proliferator-activated receptors (PPARs), and vanilloid receptors (TRPV1), modulating various physiological processes .
Comparison with Similar Compounds
FAAH-IN-2 is unique due to its high potency and selectivity as a FAAH inhibitor. Similar compounds include:
URB597: Another potent FAAH inhibitor with similar applications in research and medicine.
PF-04457845: Known for its high selectivity and efficacy in inhibiting FAAH.
BIA 10-2474: A structurally distinct FAAH inhibitor with similar inhibitory properties
FAAH-IN-2 stands out due to its specific molecular structure, which allows for effective inhibition of FAAH with minimal off-target effects.
Properties
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O2/c1-22-14-6-12-9(5-13(14)21)15(19-7-18-12)20-8-2-3-11(17)10(16)4-8/h2-7,21H,1H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVTVCRXFMLUIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440527 | |
Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184475-71-6 | |
Record name | M-295820 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | M-295820 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V26QDI5C8D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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